2,4-Dioxabicyclo[3.2.0]hept-6-ene
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Overview
Description
2,4-Dioxabicyclo[320]hept-6-ene is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dioxabicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the photooxygenation of silacyclopentadienes, which leads to the formation of 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene . This reaction typically requires specific conditions such as the presence of light and oxygen.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimizing the reaction conditions used in laboratory settings to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxabicyclo[3.2.0]hept-6-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N-benzylideneaniline N-oxide, nitrile oxides, and diazomethane . The conditions for these reactions often involve specific temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, cycloaddition reactions can yield various adducts with distinct stereochemistry .
Scientific Research Applications
2,4-Dioxabicyclo[3.2.0]hept-6-ene has several scientific research applications, including:
Chemistry: It is used as a synthetic equivalent of acetylene and cyclobutadiene in various chemical reactions.
Biology and Medicine:
Industry: The compound’s unique structure and reactivity make it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism by which 2,4-Dioxabicyclo[3.2.0]hept-6-ene exerts its effects involves its ability to participate in cycloaddition reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, which are facilitated by the compound’s strained bicyclic structure .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: This compound is similar in structure but contains additional carbonyl groups, which influence its reactivity and applications.
2,4-Dioxo-3-oxabicyclo[3.2.0]hept-6-ene: Another related compound used as a synthetic equivalent of acetylene and cyclobutadiene.
Uniqueness
2,4-Dioxabicyclo[3.2.0]hept-6-ene is unique due to its specific arrangement of oxygen atoms and double bonds within a seven-membered ring. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications.
Properties
CAS No. |
61253-93-8 |
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Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2,4-dioxabicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C5H6O2/c1-2-5-4(1)6-3-7-5/h1-2,4-5H,3H2 |
InChI Key |
BJIVOEBYQBXYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2C=CC2O1 |
Origin of Product |
United States |
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